molecular formula C8H14O3 B1419082 Ethyl 1-hydroxycyclopentanecarboxylate CAS No. 41248-23-1

Ethyl 1-hydroxycyclopentanecarboxylate

Cat. No. B1419082
CAS RN: 41248-23-1
M. Wt: 158.19 g/mol
InChI Key: GINOXNRTFZITQJ-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxycyclopentanecarboxylate is a chemical compound with the empirical formula C8H14O3 . It has a molecular weight of 158.19 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 1-hydroxycyclopentanecarboxylate is represented by the SMILES string O=C(OCC)C1(CCCC1)O . This indicates that the molecule consists of a cyclopentane ring with a hydroxyl group and a carboxylate ester group attached to one of the carbons .


Physical And Chemical Properties Analysis

Ethyl 1-hydroxycyclopentanecarboxylate is a solid compound . It has a molecular weight of 158.195 and a density of 1.144 . The boiling point is 206ºC .

Scientific Research Applications

Synthesis Methods and Applications

Ethyl 1-hydroxycyclopentanecarboxylate has been a subject of interest in various synthesis methods and applications in organic chemistry. Dzhemilev et al. (2007) developed a one-pot procedure for its synthesis, which includes cycloalumination of terminal olefins with triethylaluminum, reaction with diethyl oxalate, and acid hydrolysis (Dzhemilev et al., 2007). Herradón and Seebach (1989) demonstrated its conversion to bicyclic dioxanone derivatives, highlighting its utility in creating complex molecular structures with high yields and excellent diastereoselectivities (Herradón & Seebach, 1989).

Hydrolysis and Mechanism Studies

The hydrolysis of ethyl 1-hydroxycyclopentanecarboxylate has been studied to understand its chemical behavior and kinetics. Capon and Page (1971) explored the hydrolysis of its ethyl cis-2-hydroxycyclopentanecarboxylate form, observing that it is faster than that of ethyl cyclopentanecarboxylate, suggesting potential intramolecular interactions influencing its reactivity (Capon & Page, 1971).

Biochemical and Enzymatic Reactions

Ethyl 1-hydroxycyclopentanecarboxylate has been used in biochemical studies involving enzymatic reactions. For instance, Forró, Galla, and Fülöp (2013) explored its reactions catalyzed by Candida antarctica lipase B, focusing on its acylation and hydrolysis, thereby demonstrating its relevance in biochemical processes (Forró, Galla, & Fülöp, 2013).

Potential in Drug Synthesis

Ethyl 1-hydroxycyclopentanecarboxylate has potential applications in drug synthesis. Huddle and Skinner (1971) investigated its use in synthesizing amino acids with potential antitumor properties, indicating its utility in pharmaceutical research (Huddle & Skinner, 1971).

Chemical Modifications and Polymerization

The compound has also been studied for its role in chemical modifications and polymerization processes. Pang, Ritter, and Tabatabai (2003) utilized ethyl 1-hydroxycyclopentanecarboxylate derivatives in oligomerization processes using horseradish peroxidase as a catalyst, showing its versatility in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .

properties

IUPAC Name

ethyl 1-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-7(9)8(10)5-3-4-6-8/h10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINOXNRTFZITQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657944
Record name Ethyl 1-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-hydroxycyclopentanecarboxylate

CAS RN

41248-23-1
Record name Cyclopentanecarboxylic acid, 1-hydroxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41248-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hydroxy-cyclopentanecarboxylic acid ethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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